tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 877170-76-8
VCID: VC3005076
InChI: InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate

CAS No.: 877170-76-8

Cat. No.: VC3005076

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate - 877170-76-8

Specification

CAS No. 877170-76-8
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3
Standard InChI Key XRYXQDYFSBOZFJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O

Introduction

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole derivative family. It features a tert-butyl ester group attached to a tetrahydroindole core, which is significant due to the diverse biological activities associated with indole derivatives. This compound is of interest in medicinal chemistry and organic synthesis due to its potential applications in drug development.

Synthesis Methods

The synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate typically involves multi-step reactions starting from appropriate indole precursors. One method involves the use of toluene-4-sulfonic acid in a refluxing solvent to form the desired product . Another approach might involve the use of palladium-catalyzed cross-coupling reactions or continuous flow reactors to optimize yields.

Research Findings and Future Directions

Research on tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate focuses on its interactions with specific receptors and enzymes. Further studies are needed to elucidate the exact mechanisms and targets involved in its biological activity. The compound's unique structure, featuring a tert-butyl ester and an indole core, imparts distinct chemical properties and reactivity patterns, making it valuable for medicinal chemistry applications.

Comparison with Similar Compounds

Compound NameStructureUnique Features
Tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylateIndole with tert-butyl esterContains an indole ring with a keto group and a tert-butyl carboxylate group.
Tert-Butyl 4-oxo-4,5,6,7-tetrahydroindazole-1-carboxylateIndazole ring instead of indoleFeatures an indazole ring, which may alter biological activity compared to indole derivatives.

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